molecular formula C7H9NO4S2 B13180877 Methyl 2-methanesulfonyl-4-methyl-1,3-thiazole-5-carboxylate

Methyl 2-methanesulfonyl-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B13180877
M. Wt: 235.3 g/mol
InChI Key: QXPYPMZZFPJRHX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-methanesulfonyl-4-methyl-1,3-thiazole-5-carboxylate typically involves the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides . The reaction is carried out under controlled conditions, often involving the use of solvents such as ethanol or methanol, and requires careful monitoring of temperature and pH to ensure the desired product is obtained.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process typically includes steps such as mixing, heating, and purification to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methanesulfonyl-4-methyl-1,3-thiazole-5-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can produce various thiazole derivatives .

Scientific Research Applications

Methyl 2-methanesulfonyl-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-methanesulfonyl-4-methyl-1,3-thiazole-5-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its sulfonyl and carboxylate groups, along with the thiazole ring, make it a versatile compound for various applications in research and industry .

Biological Activity

Methyl 2-methanesulfonyl-4-methyl-1,3-thiazole-5-carboxylate (MMSMT) is a compound of significant interest due to its diverse biological activities, particularly its potential as an antimicrobial agent. This article explores the biological activity of MMSMT, focusing on its mechanisms of action, efficacy against various pathogens, and relevant research findings.

Chemical Structure and Properties

MMSMT is characterized by the presence of a thiazole ring, a methanesulfonyl group, and a carboxylate moiety. This unique structure contributes to its biological properties, enhancing its interaction with biological targets.

The mechanism by which MMSMT exerts its biological effects primarily involves:

  • Inhibition of Bacterial Cell Wall Synthesis : MMSMT targets enzymes involved in the synthesis of bacterial cell walls. The methanesulfonyl group enhances binding affinity to these enzymes, leading to effective inhibition.
  • Antimicrobial Activity : Studies indicate that MMSMT has broad-spectrum antimicrobial properties, making it a candidate for antibiotic development.

Antimicrobial Efficacy

MMSMT has shown promising results in various studies regarding its antimicrobial activity:

  • Minimum Inhibitory Concentration (MIC) : Research indicates that MMSMT exhibits potent antibacterial activity with MIC values ranging from 1.95 µg/mL to 15.62 µg/mL against several strains of Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis .
  • Minimum Bactericidal Concentration (MBC) : The MBC values for MMSMT were found to be between 3.91 µg/mL and 62.5 µg/mL, indicating its effectiveness in killing bacteria at low concentrations .

Comparative Analysis with Similar Compounds

To understand the uniqueness of MMSMT's biological activity, a comparison with similar compounds is essential:

Compound NameStructure FeaturesMIC Range (µg/mL)MBC Range (µg/mL)
MMSMTMethanesulfonyl + Thiazole1.95 - 15.623.91 - 62.5
2-Methyl-1,3-thiazole-5-carboxylic acidLacks methanesulfonyl group>1000>1000
Ethyl 4-methyl-2-[(methylsulfonyl)amino]-1,3-thiazole-5-carboxylateSimilar thiazole structureNot specifiedNot specified

This table illustrates that MMSMT’s unique methanesulfonyl group significantly enhances its antimicrobial potency compared to similar thiazole derivatives.

Case Studies and Research Findings

Several studies have investigated the biological activity of MMSMT:

  • Study on Antimicrobial Properties : A comprehensive study evaluated the in vitro antimicrobial activity of MMSMT against various bacterial strains. The results demonstrated that it was particularly effective against resistant strains of Staphylococcus aureus, outperforming traditional antibiotics like nitrofurantoin .
  • Mechanistic Studies : Further research focused on elucidating the molecular targets of MMSMT within bacterial cells. It was found that MMSMT disrupts the integrity of the bacterial cell wall by inhibiting specific transpeptidase enzymes involved in peptidoglycan cross-linking.
  • Potential in Drug Development : Given its efficacy against resistant bacterial strains, MMSMT is being explored as a lead compound for new antibiotic formulations aimed at treating infections caused by multidrug-resistant bacteria.

Properties

Molecular Formula

C7H9NO4S2

Molecular Weight

235.3 g/mol

IUPAC Name

methyl 4-methyl-2-methylsulfonyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C7H9NO4S2/c1-4-5(6(9)12-2)13-7(8-4)14(3,10)11/h1-3H3

InChI Key

QXPYPMZZFPJRHX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)S(=O)(=O)C)C(=O)OC

Origin of Product

United States

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